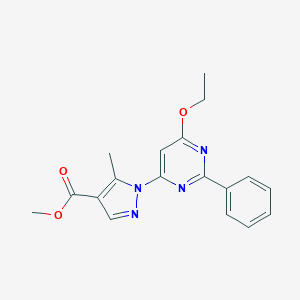![molecular formula C10H6Cl2N4S B287520 6-(2,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287520.png)
6-(2,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (DMT) is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. DMT has been shown to possess a wide range of biological activities, including antimicrobial, antiparasitic, and antitumor properties.
Mécanisme D'action
The mechanism of action of 6-(2,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that 6-(2,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may act by inhibiting the synthesis of nucleic acids in microorganisms and parasites. 6-(2,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
6-(2,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases. 6-(2,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to possess antioxidant activity, which may help to prevent oxidative damage to cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-(2,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad-spectrum antimicrobial and antiparasitic activity. This makes it a useful tool for studying the mechanisms of action of these microorganisms and parasites. However, one limitation of using 6-(2,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential toxicity. Careful dose-response studies are necessary to ensure that the concentration of 6-(2,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole used in experiments is not toxic to cells or animals.
Orientations Futures
There are several future directions for research on 6-(2,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of 6-(2,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a potential therapeutic agent for the treatment of infectious diseases, such as malaria and MRSA. Another area of interest is the development of 6-(2,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a potential anticancer agent. Further studies are also needed to elucidate the mechanism of action of 6-(2,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and to determine its potential toxicity in humans.
Méthodes De Synthèse
The synthesis of 6-(2,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2,4-dichlorophenyl hydrazine with 2-methyl-4-nitroimidazole-1-ethanol in the presence of sodium hydroxide and sulfuric acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization from ethanol.
Applications De Recherche Scientifique
6-(2,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). 6-(2,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to possess antiparasitic activity against Plasmodium falciparum, the causative agent of malaria.
Propriétés
Nom du produit |
6-(2,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Formule moléculaire |
C10H6Cl2N4S |
Poids moléculaire |
285.15 g/mol |
Nom IUPAC |
6-(2,4-dichlorophenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C10H6Cl2N4S/c1-5-13-14-10-16(5)15-9(17-10)7-3-2-6(11)4-8(7)12/h2-4H,1H3 |
Clé InChI |
SSMCNHPZGZTEIN-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
CC1=NN=C2N1N=C(S2)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-Fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287439.png)
![6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287440.png)
![6-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287442.png)
![6-Phenyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287444.png)
![Methyl 4-({3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether](/img/structure/B287446.png)
![6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287448.png)
![ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B287451.png)
![Methyl 3-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287452.png)
![3-(3,5-dimethylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287453.png)
![3-[3-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B287454.png)

![1-{5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287458.png)
![1-[6-(3-methylphenoxy)pyrimidin-4-yl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B287459.png)
![1-{5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287460.png)